N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Historical Development and Evolution of Indole-Derived Acetamides
The indole nucleus has long been recognized as a foundational scaffold in natural product chemistry and medicinal biology. Early studies on indole-3-acetic acid (IAA) in plant auxin biosynthesis revealed its role in growth regulation, with subsequent research identifying indole-3-acetamide (IAM) as a metabolic intermediate in both plants and bacteria. The enzymatic conversion of tryptophan to IAM via bacterial monooxygenases (e.g., iaaM) and subsequent hydrolysis to IAA by hydrolases (e.g., iaaH) laid the groundwork for understanding indole-derived acetamide biochemistry.
In the late 20th century, synthetic efforts shifted toward modifying the indole scaffold to enhance bioactivity. The introduction of glyoxylamide functionalities, as seen in indole-3-glyoxylamide (PubChem CID: 73227), marked a pivotal advancement, enabling hydrogen-bonding interactions critical for target engagement. By the 2010s, indolylglyoxylamides had gained prominence as privileged scaffolds due to their dual capacity for π-π stacking (via the indole ring) and hydrogen bonding (via the glyoxylamide group).
N-(3-Chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Positioning in Medicinal Chemistry
This compound (Molecular Formula: C₁₉H₁₇ClN₂O₂; Molecular Weight: 340.81 g/mol) exemplifies strategic structural optimization. The compound features:
- A 2-methylindole core, enhancing lipophilicity and membrane permeability.
- A 3-chloro-4-methylphenyl substituent, which may improve target affinity through steric and electronic effects.
- A glyoxylamide bridge, facilitating interactions with polar residues in enzymatic active sites.
Comparative studies of indole-3-acetamides have demonstrated that halogenation and alkylation at specific positions significantly modulate biological activity. For instance, chloro-substituted derivatives, such as compound 15 in α-amylase inhibition assays (IC₅₀ = 1.09 ± 0.11 μM), exhibit enhanced potency due to halogen bonding with residues like Asp300. Similarly, methyl groups on the indole nitrogen (e.g., 1,2-dimethylindole in PubChem CID: 73227) improve metabolic stability by sterically hindering oxidative degradation.
Classification within Privileged Scaffolds in Drug Discovery
Privileged scaffolds are defined by their ability to bind multiple biological targets through conserved structural motifs. The indolylglyoxylamide framework meets this criterion through:
- Diverse Noncovalent Interactions : The indole ring engages in π-π stacking with aromatic residues (e.g., Trp59 in α-amylase), while the glyoxylamide moiety forms hydrogen bonds with catalytic aspartate or glutamate residues.
- Synthetic Flexibility : Substituents at the indole C3 position and the phenyl ring can be systematically varied to optimize pharmacokinetic and pharmacodynamic properties. For example, methanethiol groups at the para-position (e.g., compound 23 ) enhance antioxidant activity (IC₅₀ = 2.15 ± 0.09 μM in ABTS assays).
Table 1 : Structural and Activity Comparison of Select Indolylglyoxylamide Derivatives
Research Trajectory and Contemporary Significance
Recent advancements highlight the therapeutic potential of indolylglyoxylamides in oncology and metabolic disorders. For example, C5-tethered analogs inhibit tubulin polymerization (IC₅₀ = 0.40 μM) and induce apoptosis in prostate cancer cell lines. The chloro and methyl substituents in this compound suggest analogous applications, particularly in targeting kinases or GPCRs overexpressed in cancers.
Ongoing research focuses on computational modeling to predict binding modes and synthetic routes to diversify the scaffold. Molecular dynamics simulations of similar compounds reveal stable interactions with α-amylase’s catalytic triad, supporting further exploration of this compound in type 2 diabetes management.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-10-7-8-12(9-14(10)19)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXNLKFMGCQZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylaniline and 2-methylindole.
Formation of Intermediate: The first step involves the acylation of 2-methylindole with an acyl chloride derivative to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-chloro-4-methylaniline under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Additionally, industrial production may involve the use of alternative solvents and reagents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have demonstrated that N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H460
- Percent Growth Inhibition (PGI) :
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H460: 75.99%
These results indicate a strong potential for this compound in the development of new anticancer therapies .
Case Studies
Several case studies have explored the therapeutic efficacy of this compound:
-
Study on SNB-19 Cells :
- Objective : To evaluate cytotoxic effects.
- Findings : Significant inhibition of cell viability was observed, suggesting that the compound could be a candidate for treating aggressive brain tumors.
-
Study on OVCAR-8 Cells :
- Objective : To assess the impact on ovarian cancer cells.
- Findings : The compound demonstrated potent activity, leading to a reduction in tumor growth markers.
-
Pharmacokinetic Studies :
- Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable pharmacokinetic properties, supporting further development for clinical applications.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Indole and Phenyl Substituents
Key Differences in Substituent Positioning and Functional Groups:
Analysis:
- However, this may reduce solubility compared to the target compound’s simpler 2-methylindole .
- Halogen Variations: Replacement of chlorine with fluorine (as in ) increases electronegativity and polarity, which could improve metabolic stability but reduce lipophilicity critical for membrane penetration .
- Polar Substituents (e.g., Morpholinoethyl): The morpholine group in enhances water solubility, making it more suitable for oral administration compared to the target’s chloro-methylphenyl group .
Physicochemical Properties
| Property | Target Compound | N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | 5l (Adamantane Analog) |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 (lower due to fluorine) | ~4.2 (highly lipophilic) |
| Solubility | Low (chloro, methyl) | Moderate (fluorine, benzyl) | Very low (adamantane) |
| Metabolic Stability | Moderate (chloro resists oxidation) | High (fluorine stabilizes) | Low (adamantane susceptible to CYP450) |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes. This article delves into its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
- CAS Number : 878059-64-4
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available indole derivatives and chlorinated aromatic compounds. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the acetamide linkage.
Enzyme Inhibition Studies
Recent studies have focused on the compound's inhibitory effects on various enzymes, particularly butyrylcholinesterase (BChE). It has been demonstrated that derivatives of this compound exhibit significant BChE inhibition with varying potencies.
| Compound | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|
| 8c | 3.94 | Mixed-type |
| 970180 | 4.24 | Competitive |
The most potent derivative, compound 8c , was shown to interact with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE, indicating a complex mechanism of action involving multiple binding interactions .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications to the indole and phenyl rings significantly affect biological activity. For instance, introducing different substituents on the aromatic rings can enhance or diminish enzyme inhibition potency. The presence of halogens and methyl groups appears to optimize binding affinity due to their electronic effects .
Case Study 1: In Vitro Evaluation of BChE Inhibition
In a controlled study, various derivatives were synthesized and tested for their inhibitory effects on BChE using in vitro assays. The results indicated that structural variations led to diverse inhibitory profiles, with some compounds exhibiting low cellular toxicity while maintaining high selectivity for BChE over acetylcholinesterase (AChE) .
Case Study 2: Molecular Dynamics Simulations
Molecular dynamics simulations were conducted to further understand the binding interactions between this compound and BChE. These simulations provided insights into the stability of the enzyme-inhibitor complex and highlighted key interactions such as hydrogen bonds and π–π stacking between aromatic residues in the active site .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?
- Methodological Answer : The synthesis of structurally analogous acetamides typically involves multi-step reactions. For example, substituted aniline intermediates (e.g., N-(3-chloro-4-methylphenyl) can be prepared via nucleophilic substitution under alkaline conditions, followed by reduction using iron powder in acidic media . The final acetamide bond formation often employs condensation reactions with activated carboxylic acid derivatives (e.g., cyanoacetic acid or chloroacetyl chloride) in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products, as seen in related oxadiazole-acetamide syntheses .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For similar acetamides, single crystals are grown via slow evaporation of methylene chloride or ethyl acetate . Diffraction data reveal dihedral angles between aromatic rings (e.g., 44.5°–77.5° for dichlorophenyl and pyrazolyl moieties), hydrogen-bonding networks (e.g., N–H⋯O dimers), and steric effects influencing molecular conformation . Complementary techniques like H/C NMR and IR spectroscopy validate functional groups (e.g., amide C=O stretch at ~1680 cm) and proton environments (e.g., indole NH signals at δ 7.69 ppm) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in activity profiles may arise from conformational flexibility or assay-specific conditions. For instance, steric repulsion between the 3-chloro-4-methylphenyl and indolyl groups could modulate binding affinity in enzyme assays . Researchers should compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) and employ molecular dynamics simulations to assess ligand-protein interactions. Rigorous control of stereochemical purity (via chiral HPLC) and metabolic stability studies (e.g., liver microsomes) can further clarify structure-activity relationships (SAR) .
Q. How can computational modeling guide the optimization of this compound's pharmacokinetic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and solubility. Molecular docking (using AutoDock Vina or Schrödinger Suite) identifies key binding residues in target proteins (e.g., kinase ATP pockets). For example, the 2-oxoacetamide moiety may act as a hydrogen-bond acceptor, while the 2-methylindole group enhances hydrophobic interactions . ADMET predictors (e.g., SwissADME) estimate logP (~3.5) and BBB permeability, guiding structural modifications (e.g., introducing polar substituents) to improve bioavailability .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Scale-up requires careful optimization of exothermic reactions (e.g., nitro group reductions) and purification workflows. A stepwise approach includes:
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy.
- Workflow : Use continuous flow reactors for hazardous steps (e.g., chloroacetyl chloride coupling) to enhance safety and yield .
- Purification : Combine column chromatography (silica gel, gradient elution) with recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity. Impurity profiling via LC-MS identifies byproducts (e.g., dimerization or oxidation artifacts) for targeted removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
